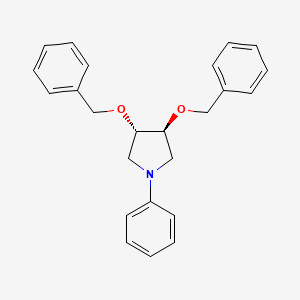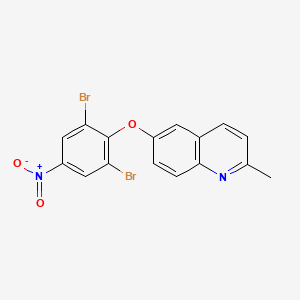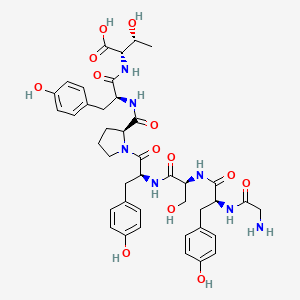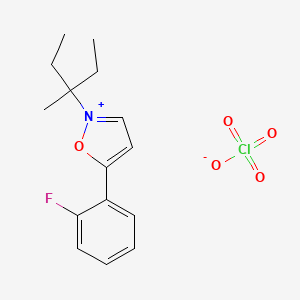
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylpentyl group, and an oxazolium ion, combined with a perchlorate anion. Its unique structure lends itself to a variety of chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxazolium Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Methylpentyl Group: This can be done through alkylation reactions.
Formation of the Perchlorate Salt: The final step involves the reaction of the oxazolium compound with perchloric acid to form the perchlorate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Addition: The oxazolium ion can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The oxazolium ion can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes, while the methylpentyl group can influence its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-(2-Fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate stands out due to its unique combination of functional groups. Similar compounds include:
5-Phenyl-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-(2-Chlorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
5-(2-Fluorophenyl)-2-(3-ethylpentan-3-yl)-1,2-oxazol-2-ium perchlorate: Has an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Eigenschaften
CAS-Nummer |
918884-97-6 |
|---|---|
Molekularformel |
C15H19ClFNO5 |
Molekulargewicht |
347.76 g/mol |
IUPAC-Name |
5-(2-fluorophenyl)-2-(3-methylpentan-3-yl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H19FNO.ClHO4/c1-4-15(3,5-2)17-11-10-14(18-17)12-8-6-7-9-13(12)16;2-1(3,4)5/h6-11H,4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PGUHWBWCUOOMEA-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=CC=C2F.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2-aminoethyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14193080.png)


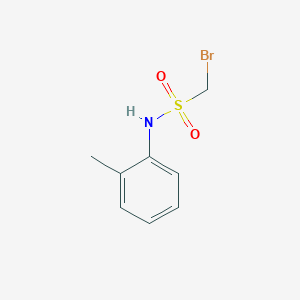
![2-[1-Iodo-2-(iodomethyl)hexan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14193101.png)
![3,4-Dibromo-3,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14193106.png)
![1-Hydroxy-3'-nitro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14193112.png)
![Trimethyl[1-(methylsulfanyl)-4-phenylbut-1-en-1-yl]silane](/img/structure/B14193121.png)
![2-[(Diphenylmethylidene)amino]-2-ethylpent-4-enamide](/img/structure/B14193123.png)
